molecular formula C19H21N3O4S B2978167 N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2034313-91-0

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2978167
CAS No.: 2034313-91-0
M. Wt: 387.45
InChI Key: LDHBEQRXXBFGIW-UHFFFAOYSA-N
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Description

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide (CAS: 1421526-83-1) is a synthetic organic compound with the molecular formula C₁₉H₂₁N₃O₄S and a molecular weight of 387.45 g/mol . Structurally, it features a hydroxy-thiophenylpropyl chain linked via an ethanediamide group to a phenyl ring substituted with a 2-oxopyrrolidin-1-yl moiety.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c23-16(13-7-10-27-12-13)6-8-20-18(25)19(26)21-14-3-1-4-15(11-14)22-9-2-5-17(22)24/h1,3-4,7,10-12,16,23H,2,5-6,8-9H2,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBEQRXXBFGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a pyrrolidinone derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling the reaction parameters is also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene and pyrrolidinone moieties can interact with enzymes and receptors, modulating their activity. This compound may also influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, allowing comparisons of pharmacological behavior, synthetic routes, and substituent effects. Below is a detailed analysis of key analogs and their properties:

N-[3-hydroxy-3-(thiophen-2-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

  • Structure : Differs only in the position of the thiophene substituent (2-yl vs. 3-yl).
  • Molecular Formula : Identical (C₁₉H₂₁N₃O₄S) .
  • Significance: The positional isomerism of the thiophene group may influence electronic properties, solubility, or receptor binding.

N-[3-(10H-Phenothiazin-10-yl)propyl]-2-(substituted phenyl)-4-oxo-3-thiazolidinecarboxamide

  • Structure: Replaces the hydroxy-thiophenylpropyl group with a phenothiazine-propyl chain and introduces a thiazolidinone ring .
  • Pharmacology: Phenothiazine derivatives exhibit antimicrobial and antitubercular activity. For example, analogs with substituted benzylidene groups showed MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .
  • Key Difference: The absence of phenothiazine in the target compound suggests divergent biological targets, likely favoring neurological applications over antimicrobial ones.

3-Chloro-N-phenyl-phthalimide

  • Structure : Aromatic phthalimide core with a chlorine substituent and phenyl group .
  • Application : Used in polymer synthesis (e.g., polyimides) due to its high thermal stability. Purity requirements (>99%) are critical for polymerization processes .
  • Comparison: The target compound’s ethanediamide linker and pyrrolidinone group make it more suitable for drug design than materials science.

Adamantane-Spiro Trioxolane Derivatives

  • Structure: Features a spiroadamantyl group and pyrrolidinone, synthesized via toluene-mediated reactions .
  • Pharmacology : Adamantane derivatives often enhance blood-brain barrier penetration. The spiro structure in such compounds improves metabolic stability .
  • Relevance: The target compound’s pyrrolidinone moiety may similarly enhance bioavailability but lacks adamantane’s steric bulk.

Key Findings and Implications

Structural Isomerism : The thiophene substituent’s position (2-yl vs. 3-yl) may critically impact binding affinity in receptor-targeted applications, warranting further pharmacokinetic studies .

Pharmacological Divergence: Unlike phenothiazine derivatives, the target compound’s lack of a thiazolidinone or phenothiazine group suggests a shift away from antimicrobial activity toward neurological or anti-inflammatory pathways.

Synthetic Challenges : The hydroxy-thiophenylpropyl chain introduces synthetic complexity compared to adamantane-spiro systems, necessitating optimized purification protocols akin to those for 3-chloro-N-phenyl-phthalimide .

Biological Activity

N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following properties:

  • Molecular Formula : C19H24N4O2S
  • Molecular Weight : 368.48 g/mol
  • SMILES Notation : Cc1cc(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)NCC(C(=O)

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiosemicarbazones have shown broad-spectrum antibacterial activity against various gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in the compound may enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedActivity Observed
Compound 31Staphylococcus aureusStrong
Compound 32Escherichia coliWeak
N-[3-hydroxy...]Various Gram-positive/negativePending Research

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been assessed in vitro. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in various assays . The molecular docking studies suggest that these compounds interact with key proteins involved in inflammatory pathways, indicating a promising therapeutic avenue for conditions characterized by chronic inflammation.

Antioxidant Activity

Antioxidant activity is another significant aspect of the biological profile of this compound. Research indicates that similar thioether-containing compounds exhibit strong radical scavenging activities, which can be beneficial in preventing oxidative stress-related diseases . The antioxidant capacity is often correlated with the presence of hydroxyl groups in the structure, which can donate hydrogen atoms to free radicals.

Case Studies

A notable case study involved the synthesis and evaluation of a series of derivatives based on thiosemicarbazones. These derivatives were tested for their biological activities, revealing that specific substitutions on the thiophene ring significantly influenced their antimicrobial and anti-inflammatory efficacy .

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